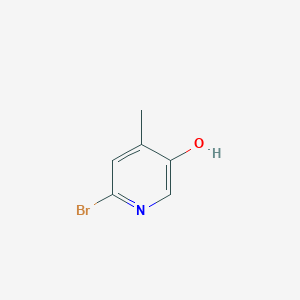

6-Bromo-4-methylpyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-2-6(7)8-3-5(4)9/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPKIILGXMPCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001308889 | |

| Record name | 6-Bromo-4-methyl-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256824-49-3 | |

| Record name | 6-Bromo-4-methyl-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256824-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-methyl-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 4 Methylpyridin 3 Ol

Halogen Atom Reactivity in Pyridine (B92270) Systems

The presence of a bromine atom on the electron-deficient pyridine ring provides a reactive site for various transformations. The electronegativity of the ring nitrogen significantly influences the reactivity of the carbon-halogen bond.

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a well-established reaction pathway. The electron-withdrawing nature of the nitrogen atom activates the ring towards nucleophilic attack, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen. stackexchange.com In the case of 6-Bromo-4-methylpyridin-3-ol, the bromine atom is located at the 6-position, which is an activated site for this type of reaction.

The mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a high-energy anionic intermediate, often called a Meisenheimer complex. stackexchange.com The stability of this intermediate is crucial for the reaction to proceed. For attack at the 2-, 4-, or 6-positions, the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. stackexchange.com This is not possible if the attack occurs at the 3- or 5-positions. stackexchange.com The reaction concludes with the departure of the bromide leaving group, restoring the aromaticity of the ring.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. The reactivity in SNAr reactions on N-methylpyridinium ions has been shown to follow the order 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, indicating that the departure of the leaving group is not always the rate-determining step. nih.gov Instead, the mechanism can involve rate-determining deprotonation of the addition intermediate. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution on Bromopyridine Systems

| Substrate | Nucleophile | Product | Conditions | Reference |

| 2-Bromopyridine (B144113) | Piperidine | 2-(Piperidin-1-yl)pyridine | Methanol | nih.gov |

| 2-Chloropyridine | Amines | 2-Aminopyridine (B139424) derivative | Not specified | youtube.com |

| 4-Chloropyridine | Methoxide | 4-Methoxypyridine | Not specified | stackexchange.com |

This table illustrates typical SNAr reactions on halopyridines to demonstrate the principle.

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. This transformation is significant in organic synthesis for removing halogen atoms that may have been used as directing groups or for other synthetic purposes. Several methods have been developed for the dehalogenation of aryl halides, including bromopyridines.

One common method involves transition metal-catalyzed hydrogenolysis. Palladium-based catalysts, such as palladium on charcoal (Pd/C) or palladium nanoparticles, are highly effective. thieme-connect.comrsc.org These reactions often use a hydrogen source like hydrogen gas (H₂), sodium borohydride (NaBH₄), or isopropanol. thieme-connect.comrsc.org The general mechanism for palladium-catalyzed reductive homocoupling involves the reduction of Pd(II) to Pd(0), which then undergoes oxidative addition to the aryl halide. rsc.org While this can lead to homocoupling products, dehalogenation can occur as a side reaction at higher temperatures. rsc.org

Radical-based dehalogenation offers another pathway. Organic photoredox catalysts can be used to generate aryl radicals from aryl halides through a single-electron transfer process. nih.gov These radicals can then abstract a hydrogen atom from a suitable donor to yield the dehalogenated product. This method can exhibit chemoselectivity, for instance, reacting at a more electron-poor position in a di-substituted pyridine. nih.gov

Table 2: Catalytic Systems for Reductive Dehalogenation of Aryl Halides

| Aryl Halide Example | Catalyst System | Reductant/H-Source | Yield | Reference |

| 2-Bromopyridine | Pd/AlO(OH) nanoparticles | NaBH₄ | >95% | thieme-connect.com |

| 3-Bromopyridine | Organic Photoredox Catalyst | TFE (proton source) | Not specified | nih.gov |

| Various Aryl Halides | Vanadium(II) complexes | Not specified | Not specified | acs.org |

This table provides examples of different systems used for the reductive dehalogenation of brominated aromatic compounds.

Hydroxyl Group Chemical Transformations

The phenolic hydroxyl group at the 3-position of this compound is a key functional group that can undergo a variety of chemical transformations.

The term "oxidation of pyridinols" can refer to several processes. Direct oxidation of the phenolic hydroxyl group is not typical under standard conditions. Instead, a more common and synthetically useful oxidation reaction for pyridines is the formation of pyridine-N-oxides. wikipedia.org This is achieved by treating the pyridine derivative with an oxidizing agent, such as a peroxy acid (e.g., peroxybenzoic acid). wikipedia.org

The formation of the N-oxide has a profound effect on the reactivity of the pyridine ring. scripps.edu It increases the electron density at the 2- and 4-positions, making them more susceptible to electrophilic attack, while also further activating these positions for nucleophilic substitution by making the ring more electron-deficient upon coordination of the N-oxide oxygen to an electrophile. wikipedia.orgscripps.edu Pyridine-N-oxides themselves can also act as oxidizing agents in certain reactions, for example, in gold-catalyzed oxidations of alkynes. organic-chemistry.org

Another class of oxidation reactions involves the aromatization of dihydropyridine precursors to form the corresponding pyridine ring. wum.edu.pk While not a direct transformation of the pyridinol itself, it is a fundamental process in pyridine synthesis and metabolism. wum.edu.pk

The hydroxyl group of this compound, being phenolic in nature, can readily undergo etherification and esterification reactions.

Etherification: The formation of an ether can be accomplished via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride) to form the corresponding pyridinoxide anion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new C-O bond.

Esterification: Pyridinyl esters can be synthesized through several standard methods. One common approach is the reaction of the pyridinol with an acyl chloride or acid anhydride (B1165640) in the presence of a base (like pyridine or triethylamine) to neutralize the HCl or carboxylic acid byproduct. Alternatively, Fischer esterification can be employed, where the pyridinol is reacted with a carboxylic acid under acidic catalysis, although this method is reversible and may require removal of water to drive the reaction to completion. The synthesis of pyridinylboronic acid esters is another important transformation, often achieved through palladium-catalyzed cross-coupling of halopyridines with boronic acid precursors. arkat-usa.org

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). When EAS does occur, it is generally directed to the 3-position (meta to the nitrogen), which is the most electron-rich carbon.

The reactivity of this compound in EAS is governed by the combined electronic effects of its substituents:

Hydroxyl (-OH) group: A strongly activating, ortho-, para-directing group.

Methyl (-CH₃) group: A weakly activating, ortho-, para-directing group.

Bromo (-Br) group: A deactivating, ortho-, para-directing group.

Pyridine Nitrogen: Strongly deactivating and meta-directing.

The powerful activating and directing effect of the hydroxyl group is expected to dominate. The available positions for substitution are C-2 and C-5.

Position C-2: This position is ortho to the strongly activating -OH group and meta to the weakly activating -CH₃ group. It is also ortho to the ring nitrogen, a position typically favored for nucleophilic, not electrophilic, attack.

Position C-5: This position is para to the -OH group and ortho to the -CH₃ group.

Investigating the Role of Substituents on Reaction Selectivity

The selectivity of reactions involving this compound is a direct consequence of the combined influence of its methyl, hydroxyl, and bromo substituents. These groups modulate the electron density of the pyridine ring and can sterically hinder the approach of reactants to specific sites.

The methyl group at the 4-position and the hydroxyl group at the 3-position collectively influence the reactivity of the pyridine ring through a combination of steric and electronic effects.

The methyl group is generally considered to be an electron-donating group through an inductive effect (+I). This donation of electron density tends to activate the pyridine ring towards electrophilic substitution and deactivate it towards nucleophilic attack. The effect of the methyl group is most pronounced at the ortho (positions 3 and 5) and para (position 2) positions relative to itself. However, the methyl group can also exert steric hindrance, potentially impeding the approach of reactants to the adjacent positions (3 and 5).

A quantum chemical study on the related isomer, 2-Bromo-3-hydroxy-6-methyl pyridine, using Density Functional Theory (DFT) provides insights into the electronic properties that can be extrapolated to understand the reactivity of this compound. researchgate.net The calculated parameters highlight the distribution of electron density and the energies of the frontier molecular orbitals.

| Calculated Property | Value |

|---|---|

| Frontier Orbital Energy Gap (eV) | 5.39512 |

| Dipole Moment (Debye) | 1.9384 |

This data is for the isomer 2-Bromo-3-hydroxy-6-methyl pyridine and is presented as a representative example of the electronic characteristics of a similarly substituted pyridine ring. researchgate.net

The bromine atom at the 6-position significantly modulates the reactivity of the pyridine ring. Halogens are a unique class of substituents in aromatic chemistry, exhibiting both inductive and resonance effects that are often in opposition.

The inductive effect (-I) of bromine is electron-withdrawing due to its high electronegativity relative to carbon. This effect deactivates the entire pyridine ring, making it less susceptible to electrophilic attack. The deactivating inductive effect of halogens is a general feature in aromatic chemistry.

In the context of nucleophilic aromatic substitution (SNAr), the strong electron-withdrawing inductive effect of bromine deactivates the ring towards this type of reaction at positions not bearing the halogen. However, the bromine atom itself can act as a leaving group in SNAr reactions, especially when the ring is activated by other electron-withdrawing groups or when strong nucleophiles are used. The presence of the nitrogen atom in the pyridine ring already makes the 2- and 6-positions electron-deficient and thus more susceptible to nucleophilic attack. The bromine at the 6-position, therefore, is a potential site for nucleophilic substitution.

Derivatization Strategies and Their Analytical Utility in Research

Strategies for Enhancing Spectroscopic Detection

The inherent spectroscopic properties of 6-Bromo-4-methylpyridin-3-ol may not be optimal for trace-level detection. By attaching specific chemical tags, its visibility to spectroscopic methods like UV-Vis and fluorescence spectroscopy can be significantly improved.

Chromophoric tagging involves the introduction of a chromophore—a molecular entity that absorbs light in the ultraviolet-visible spectrum. libretexts.orgvscht.cz The pyridine (B92270) ring of this compound is a chromophore, but its absorptivity can be enhanced by attaching another group that extends the conjugated π-electron system. This modification typically causes a shift in the maximum absorption wavelength to a longer wavelength (a bathochromic shift), which can improve detection and quantification. vscht.cz

A common strategy is to react the hydroxyl group with a reagent that contains a highly conjugated system. For example, an acyl chloride or anhydride (B1165640) bearing an additional aromatic or polyene system can be used. This acylation reaction would form an ester, linking the pyridinol to the chromophoric tag.

Table 1: Example of Chromophoric Tagging Reaction

| Reactant | Reagent | Derivative Type | Analytical Advantage |

|---|

For analyses requiring even greater sensitivity, fluorescent labeling is a powerful technique. ozbiosciences.comfrontiersin.org This process involves attaching a fluorophore, a molecule that emits light upon excitation, to the analyte. mdpi.com The resulting derivative can be detected at much lower concentrations than its non-fluorescent counterpart. frontiersin.org The hydroxyl group of this compound is the primary target for such labeling. Reagents like dansyl chloride or coumarin-based derivatives can react with the hydroxyl moiety to form a highly fluorescent product.

Fluorescent labeling is a powerful tool in scientific research, enabling the precise visualization and tracking of molecules in various biological and chemical systems. ozbiosciences.com The advantages include sensitive and specific detection, suitability for real-time visualization, and non-invasive characteristics, making it ideal for a range of studies. ozbiosciences.com

Table 2: Common Fluorescent Labeling Reagents for Hydroxyl Groups

| Reagent Class | Example Reagent | Reactive Site on Analyte | Benefit |

|---|---|---|---|

| Coumarins | 4-Bromomethyl-7-methoxycoumarin sci-hub.se | Hydroxyl Group | Creates a highly fluorescent derivative, enabling trace-level detection in complex matrices like plasma. sci-hub.se |

| Benzofurazans | 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Hydroxyl Group | Acts as an environment-sensitive probe, useful for imaging and providing a convenient detection method. frontiersin.org |

Functional Group Specific Derivatizations

Derivatization can also be employed to alter the fundamental chemical properties of an analyte, such as volatility and polarity, which is particularly important for techniques like gas chromatography (GC).

For GC analysis, analytes must be volatile and thermally stable. The polar hydroxyl group of this compound imparts low volatility and can lead to poor peak shape due to hydrogen bonding and adsorption on the chromatographic column. gcms.cz Derivatization of this group is often essential. researchgate.net

Silylation: This is one of the most common derivatization methods, involving the replacement of the active hydrogen in the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cz This reaction reduces the compound's polarity and eliminates hydrogen bonding, thereby increasing its volatility and thermal stability. gcms.cz Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS). researchgate.net

Acylation: This method involves introducing an acyl group (such as acetyl or trifluoroacetyl) by reacting the hydroxyl group with an acylating agent like acetic anhydride or trifluoroacetic anhydride (TFAA). researchgate.net Acylation effectively caps (B75204) the polar hydroxyl group, increasing volatility for GC analysis.

Table 3: Common Derivatization Methods for GC Analysis

| Method | Typical Reagent | Purpose | Resulting Derivative |

|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability. gcms.czresearchgate.net | 6-Bromo-4-methyl-3-(trimethylsilyloxy)pyridine |

The nitrogen atom in the pyridine ring of this compound offers another site for derivatization. These approaches can alter the electronic properties and reactivity of the entire molecule.

Pyridine N-Oxide Formation: The pyridine nitrogen can be oxidized, typically using a peroxide, to form the corresponding pyridine N-oxide. acs.org This transformation alters the electronic distribution of the aromatic ring and can serve as a precursor for further functionalization, such as photochemical rearrangements to introduce substituents at other positions. acs.org

N-Alkylation to Form Pyridinium (B92312) Salts: The nitrogen atom can act as a nucleophile, reacting with alkyl halides to form N-alkyl pyridinium salts. This modification introduces a positive charge, significantly increasing the polarity of the molecule. This strategy can be used to enhance electrophilicity at positions 2 and 6 of the pyridine ring, facilitating nucleophilic addition reactions. mdpi.com

Skeletal Editing: Advanced synthetic methods allow for the transmutation of the pyridine nitrogen into a functionalized carbon atom. nih.govrsc.org These multi-step processes can convert the pyridine ring into a substituted benzene (B151609) ring, offering a powerful tool for creating diverse molecular scaffolds. rsc.org

Chiral Derivatization for Enantiomeric Purity Assessment by NMR Spectroscopy

While this compound is an achiral molecule, it could be used as a building block in the synthesis of chiral molecules. In such cases, determining the enantiomeric purity of the final product is critical. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), is a primary method for this analysis. core.ac.uk

The principle involves reacting a scalemic mixture (a mixture of enantiomers) with a single, pure enantiomer of a CDA. core.ac.uk This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical NMR spectra in an achiral solvent, diastereomers have distinct physical properties and, crucially, different NMR spectra. rsc.org By integrating the signals corresponding to each diastereomer, their relative ratio, and thus the enantiomeric excess (ee) of the original compound, can be determined. nih.gov

For a chiral derivative of this compound containing a hydroxyl or amino group, a suitable CDA would be employed.

Table 4: Principle of Chiral Derivatization for NMR Analysis

| Step | Description | Example | Outcome |

|---|---|---|---|

| 1. Reaction | A racemic analyte (containing both R and S enantiomers) is reacted with an enantiopure CDA (e.g., the R-form). | (R/S)-Analyte + (R)-CDA | Forms a mixture of two diastereomers: (R,R)-Analyte-CDA and (S,R)-Analyte-CDA. |

| 2. NMR Analysis | The 1H or 19F NMR spectrum of the diastereomeric mixture is recorded. | The diastereomers exhibit separate, well-resolved signals (diastereotopic resonances). nih.gov |

A common CDA for chiral alcohols is α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, or Mosher's acid chloride). Reaction with a chiral alcohol containing a derivative of this compound would produce diastereomeric MTPA esters, which can be readily analyzed by 1H and 19F NMR spectroscopy.

Derivatization in Mass Spectrometry for Structural Elucidation

In the analysis of polar compounds such as this compound by mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), chemical derivatization is a crucial step. jfda-online.com This process modifies the analyte to improve its volatility, thermal stability, and chromatographic behavior, which are often suboptimal for polar molecules in their native form. nih.govweber.hu Furthermore, derivatization can generate fragment ions in the mass spectrum that are highly informative for structural elucidation. jfda-online.comnih.gov

For this compound, the primary site for derivatization is the hydroxyl (-OH) group, which is phenolic in nature. The most common and effective derivatization strategies for such functional groups are silylation and acylation. jfda-online.comweber.hu

Silylation

Silylation involves the replacement of the active hydrogen in the hydroxyl group with a silyl group, typically a trimethylsilyl (TMS) group. nih.gov This transformation significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC-MS analysis. semanticscholar.org Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed for this purpose, often in the presence of a catalyst like pyridine. nih.govresearchgate.net

The derivatization of this compound with a TMS group would result in the formation of 6-bromo-4-methyl-3-(trimethylsilyloxy)pyridine. This derivative is more volatile and thermally stable. semanticscholar.org In the mass spectrometer, the resulting TMS derivative would exhibit a clear molecular ion peak, and its fragmentation pattern would provide valuable structural information. For instance, the mass spectra of silylated isomers can show significant differences, aiding in their differentiation. wiley.com

Acylation

Acylation is another effective derivatization technique for phenols, involving the reaction of the hydroxyl group with an acylating agent to form an ester. osti.govnih.gov Common reagents for this purpose include acetyl chloride or benzoyl chloride. researchgate.net The resulting ester derivative is less polar and more volatile than the parent compound.

Derivatizing this compound with acetyl chloride would yield 6-bromo-4-methylpyridin-3-yl acetate. This derivative would have distinct chromatographic and mass spectral properties compared to the underivatized molecule. Acylation can be particularly useful in complex matrices as it can shift the retention time of the analyte to a region with fewer interferences. nih.gov

Derivatization for Enhanced Detection

In addition to improving chromatographic characteristics, derivatization can be used to enhance the sensitivity of detection. jfda-online.com For instance, using fluorinated acylating agents or reagents like pentafluorobenzyl bromide (PFBBr) can significantly improve the response in electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. bohrium.comnih.gov This is particularly useful for trace-level analysis. The bromine atom already present in this compound provides a distinct isotopic pattern (due to the nearly equal abundance of 79Br and 81Br isotopes), which aids in its identification in a complex matrix. acs.org

The following table summarizes the expected outcomes of common derivatization strategies for this compound.

| Derivatization Strategy | Reagent Example | Derivative Formed | Expected Mass Change (Monoisotopic) | Analytical Utility |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 6-bromo-4-methyl-3-(trimethylsilyloxy)pyridine | +72.057 Da | Increased volatility and thermal stability for GC-MS, characteristic fragmentation pattern. nih.govsemanticscholar.org |

| Acylation (Acetylation) | Acetyl Chloride | 6-bromo-4-methylpyridin-3-yl acetate | +42.011 Da | Improved chromatographic properties, altered fragmentation for structural confirmation. osti.gov |

| Acylation (Benzoylation) | Benzoyl Chloride | 6-bromo-4-methylpyridin-3-yl benzoate | +104.026 Da | Increased molecular weight, potentially better separation from low molecular weight interferences. nih.gov |

These derivatization techniques are instrumental in overcoming the analytical challenges associated with a polar compound like this compound, enabling robust and reliable structural elucidation by mass spectrometry.

Applications of 6 Bromo 4 Methylpyridin 3 Ol in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The strategic placement of functional groups on the 6-Bromo-4-methylpyridin-3-ol scaffold makes it an ideal starting material for the synthesis of more elaborate heterocyclic structures. The bromine atom, in particular, is a key handle for introducing molecular diversity through various cross-coupling reactions.

Synthesis of Polysubstituted Pyridines

This compound is a key precursor in the generation of polysubstituted pyridines, a class of compounds with significant interest in medicinal chemistry and materials science. rsc.org The bromine atom at the 6-position and the hydroxyl group at the 3-position offer orthogonal reactivity, allowing for selective functionalization. For instance, the bromine can readily participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This enables the introduction of a wide array of aryl and heteroaryl substituents onto the pyridine (B92270) core. nih.gov

Furthermore, the hydroxyl group can be converted into other functionalities, such as a triflate or a fluorosulfate, which can also act as leaving groups in cross-coupling reactions. nih.gov This sequential and chemoselective approach allows for the controlled and predictable synthesis of di- and tri-substituted pyridines with a high degree of structural diversity. nih.gov The ability to precisely control the substitution pattern on the pyridine ring is crucial for fine-tuning the electronic and steric properties of the final molecule, which in turn influences its biological activity or material properties.

A general strategy for the synthesis of polysubstituted pyridines often involves a one-pot, three-component cyclocondensation process, which has been refined from the traditional Bohlmann-Rahtz reaction. core.ac.uk This method combines a 1,3-dicarbonyl compound, ammonia, and an alkynone without the need for an additional acid catalyst, offering a regiochemically controlled route to a library of pyridine derivatives in good yields. core.ac.uk

| Reaction Type | Reactants | Product Class | Significance |

| Suzuki-Miyaura Coupling | This compound, Aryl/Heteroaryl Boronic Acids | Polysubstituted Pyridines | Introduction of diverse substituents at the 6-position. nih.gov |

| Bohlmann-Rahtz Reaction | 1,3-Dicarbonyl compound, Ammonia, Alkynone | Polysubstituted Pyridines | Regiocontrolled synthesis of pyridine libraries. core.ac.uk |

| Nucleophilic Substitution | This compound, Nucleophiles | Functionalized Pyridines | Replacement of the bromine atom to introduce various functional groups. |

Construction of Fused Pyridine Systems

The reactivity of this compound also extends to the synthesis of fused pyridine systems, which are core structures in many biologically active natural products and synthetic compounds. The inherent functionality of this starting material can be strategically manipulated to facilitate intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic heterocyclic frameworks.

For example, the hydroxyl and bromo substituents can be utilized in tandem to construct fused rings. The hydroxyl group can be converted to a more reactive species or used as a nucleophile in an intramolecular substitution reaction with a suitably positioned electrophile, which can be introduced via the bromo group. This approach allows for the creation of novel heterocyclic scaffolds with potential applications in drug discovery and materials science. A one-step synthesis method has been developed for 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one, which can be hydrolyzed to form 2-amino-5-bromo-3-pyridinol, a multifunctional pyridine derivative. google.com

Precursor in Medicinal Chemistry Target Molecule Synthesis

The pyridine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. nih.govCurrent time information in Bangalore, IN. Its utility stems from its ability to be readily incorporated into larger, more complex structures that can interact with biological targets.

Scaffold for Enzyme Inhibitor Development

The structural features of this compound make it an attractive scaffold for the design and synthesis of enzyme inhibitors. The pyridine ring can mimic the hydrogen bonding patterns of endogenous ligands, while the substituents can be tailored to fit into the specific pockets of an enzyme's active site.

For instance, derivatives of this compound have been investigated for their potential to inhibit various enzymes. By modifying the substituents on the pyridine ring, researchers can optimize the potency and selectivity of the inhibitors. The development of novel pyridinone derivatives as inhibitors for enzymes like WDR5-MLL1 has been a subject of interest. nih.gov

| Target Enzyme Class | Significance of Pyridine Scaffold | Example of Derived Inhibitor Class |

| Kinases | Mimics hinge-binding motifs, allows for diverse substitutions to target specific kinase pockets. | Pyridinylimidazole-based inhibitors. nih.gov |

| Dihydrofolate Reductase (DHFR) | The pyridine nitrogen can form key hydrogen bonds within the active site. | 7-(Benzimidazol-1-yl)-2,4-diaminoquinazolines. acs.org |

| Cyclooxygenase-2 (COX-2) | The diarylheterocycle motif is common in selective COX-2 inhibitors. | Diaryl-substituted pyridines. acs.org |

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

This compound is a documented intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). nih.gov Its role as a versatile building block allows for the efficient construction of complex drug molecules.

One notable example is its potential utility in the synthesis of Etoricoxib, a selective COX-2 inhibitor. nih.govgoogle.com The synthesis of Etoricoxib can be achieved through a multi-step sequence where the pyridine core is assembled and functionalized. The strategic use of halogenated pyridine intermediates allows for the sequential introduction of the required substituents to build the final drug molecule. nih.gov

Role in Agrochemical and Specialty Chemical Synthesis

The applications of this compound extend beyond the pharmaceutical industry into the realms of agrochemicals and specialty chemicals. nih.govCurrent time information in Bangalore, IN. The inherent biological activity of many pyridine derivatives makes them suitable candidates for the development of new pesticides and herbicides.

The structural motifs derived from this compound can be found in various agrochemical products. The pyridine ring is a common feature in many commercial pesticides, and the ability to introduce a variety of substituents allows for the fine-tuning of their activity spectrum and environmental profile. For example, 3-Amino-6-bromo-4-methylpyridine, a related compound, is used in the formulation of agrochemicals to enhance the efficacy of pesticides and herbicides. chemimpex.com Additionally, the unique chemical properties of this compound make it a valuable intermediate in the synthesis of specialty chemicals, such as dyes and polymers. nih.gov

Utilization in Material Science for Novel Polymer and Ligand Design

The unique chemical architecture of this compound, featuring a pyridinol core, a reactive bromine atom, and a methyl group, presents significant opportunities for the development of advanced materials. Its bifunctional nature allows it to serve as a versatile building block in both polymer synthesis and the design of sophisticated ligands for functional materials.

Novel Polymer Design

While direct polymerization studies of this compound are not extensively documented in current literature, its structural motifs suggest considerable potential as a monomer for creating functional polymers with tailored properties. The presence of both a hydroxyl group and a bromine atom allows for its participation in various polymerization reactions.

Several polymerization strategies could theoretically be employed to incorporate this compound into polymer chains, leading to materials with enhanced thermal stability, flame retardancy, and metal-coordinating capabilities. The inherent properties of the pyridine ring can also be exploited to create polymers with specific electronic and catalytic characteristics.

Potential Polymerization Strategies for this compound:

| Polymerization Method | Role of Functional Groups | Expected Polymer Properties |

| Polycondensation | The hydroxyl group can react with diacids or their derivatives to form polyesters. The pyridyl nitrogen can influence the reaction as a base or coordinating site. mdpi.commdpi.com | Thermally stable, potentially pH-responsive materials. The bromine atom would be a pendant group available for post-polymerization modification. |

| Direct Arylation Polymerization (DArP) | The C-H bond on the pyridine ring could be activated for coupling with the bromine atom of another monomer unit in a step-growth polymerization. researchgate.net | Conjugated polymers with interesting optical and electronic properties suitable for organic electronics. |

| Sonogashira Cross-Coupling Polymerization | The bromine atom can be coupled with a di-alkyne comonomer using a palladium-copper catalyst system to form a conjugated polymer. wikipedia.org | Rigid-rod polymers with high thermal stability and potential for use in electronic materials. |

| Ring-Opening Metathesis Polymerization (ROMP) | While not directly applicable, derivatives of this compound, for instance by attaching a norbornene moiety, could undergo ROMP to create well-defined polymers with pyridine units in the side chain. chemrxiv.orgchemrxiv.org | Polymers with controlled molecular weight and architecture, where the pyridine functionality can be used for self-assembly or catalysis. |

| Electropolymerization | The pyridinol unit could potentially be electropolymerized to form a conductive polymer film on an electrode surface. shd-pub.org.rs | Thin films with electroactive properties for sensor or catalytic applications. |

The resulting brominated polymers could serve as precursors to other functional materials through post-polymerization modification of the bromine atom. chemicalbook.com Furthermore, the incorporation of the pyridinol moiety is expected to enhance the material's ability to coordinate with metal ions, opening applications in catalysis and separation technologies.

Novel Ligand Design

The design of ligands is a cornerstone of modern coordination chemistry and material science, enabling the creation of metal complexes with specific catalytic, electronic, and structural properties. Pyridinol-based ligands are particularly valuable due to their ability to act as proton-responsive, anionic chelators, a feature inspired by the active sites of metalloenzymes like [Fe]-hydrogenase. acs.orgresearchgate.net

This compound is an excellent candidate for the design of novel ligands for several reasons:

Pyridinol Core: The deprotonated hydroxyl group (pyridonate) is a strong electron donor that can form stable complexes with a wide range of metal ions. The adjacent nitrogen atom provides a second coordination site, allowing for chelation. acs.org

Proton-Responsive Nature: The hydroxyl group can participate in proton transfer reactions, making ligands derived from this compound suitable for catalytic cycles that involve proton-coupled electron transfer. researchgate.net

Reactive Bromine Atom: The bromine atom can be used as a handle for further functionalization through cross-coupling reactions, allowing for the construction of more complex, multidentate ligand architectures. sci-hub.se

Electronic and Steric Tuning: The bromine atom and the methyl group exert electronic and steric effects on the pyridine ring, which can be used to fine-tune the properties of the resulting metal complexes, such as their redox potentials and catalytic activity.

Hypothetical Ligands Derived from this compound and Their Potential Applications:

| Ligand Structure/Type | Design Rationale | Potential Applications in Material Science |

| Bidentate N,O-Ligand | Direct use of this compound to chelate a metal center. The bromo and methyl groups provide electronic and steric tuning. | Catalysis (e.g., oxidation, reduction, cross-coupling reactions), precursors for metal-organic frameworks (MOFs). acs.orgontosight.ai |

| Pincer Ligands | Functionalization at the bromine position to introduce additional donor arms (e.g., phosphines, amines, or other heterocycles) to create tridentate pincer ligands. | Highly stable catalysts for challenging transformations like CO2 reduction and dehydrogenation reactions. ontosight.ai |

| Bridging Ligands | The pyridinol oxygen can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers. acs.org | Magnetic materials, porous materials for gas storage and separation, heterogeneous catalysts. |

| Ligands for Polyiodide Networks | The coordination of the pyridinol to a metal ion can create a positively charged surface suitable for the assembly of polyiodide anions, forming materials with interesting electronic properties. acs.org | Conductive materials, components for solar cells or batteries. |

The versatility of pyridinol-based ligands has been demonstrated in the development of catalysts for water oxidation and in the construction of complex supramolecular assemblies. acs.orgacs.org By analogy, ligands derived from this compound are expected to provide access to a new generation of functional materials with applications spanning from energy conversion to advanced electronics.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the connectivity of atoms and their chemical environment.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms within a molecule. While specific experimental data for 6-Bromo-4-methylpyridin-3-ol is not widely available in the surveyed literature, a theoretical analysis of its structure allows for the prediction of its ¹H NMR spectrum.

The expected ¹H NMR spectrum of this compound would feature distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the bromo, hydroxyl, and methyl substituents on the pyridine (B92270) ring. The coupling between adjacent protons would result in specific splitting patterns (e.g., doublets, singlets), providing valuable information about their relative positions. The integral of each signal would be proportional to the number of protons it represents.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.8 - 8.2 | Singlet | - |

| H-5 | 7.0 - 7.4 | Singlet | - |

| CH₃ | 2.2 - 2.5 | Singlet | - |

| OH | Variable | Broad Singlet | - |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment. For instance, the carbon atoms of the pyridine ring would resonate at different frequencies depending on their proximity to the electron-withdrawing bromine and oxygen atoms and the electron-donating methyl group.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 150 - 155 |

| C-4 | 130 - 135 |

| C-5 | 120 - 125 |

| C-6 | 115 - 120 |

| CH₃ | 15 - 20 |

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound (C₆H₆BrNO), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. Predicted HRMS data for various adducts of this compound can be calculated.

Interactive Data Table: Predicted HRMS Data for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 187.97057 |

| [M+Na]⁺ | 209.95251 |

| [M-H]⁻ | 185.95601 |

| [M+NH₄]⁺ | 204.99711 |

| [M+K]⁺ | 225.92645 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. The fragmentation pattern of this compound in an MS/MS experiment would be characteristic of its structure, with cleavage occurring at specific bonds to produce a unique set of fragment ions. This data would be invaluable for confirming the connectivity of the atoms within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy techniques are instrumental in identifying the functional groups present within a molecule through the analysis of its vibrational modes.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, providing a characteristic spectrum that corresponds to the vibrational frequencies of its bonds. An FTIR spectrum of this compound would be expected to show characteristic peaks for the O-H, C-N, C=C, and C-Br functional groups.

However, a review of available scientific literature did not yield any specific experimental FTIR data for this compound.

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would provide additional information on the molecular structure.

Specific experimental Raman spectroscopic data for this compound could not be located in the surveyed literature.

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, identification, and quantification of individual components in a mixture.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, HPLC would be the standard method for assessing its purity and for quantitative analysis in various matrices. A typical HPLC method would involve selecting an appropriate column (e.g., C18) and optimizing the mobile phase composition and flow rate to achieve a sharp, symmetrical peak for the compound.

Despite its utility, no specific HPLC methods or chromatograms for the analysis of this compound were found in the reviewed scientific literature.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle size columns to achieve higher resolution, faster analysis times, and greater sensitivity. A UPLC method for this compound would offer significant advantages over traditional HPLC in terms of speed and efficiency for purity determination and quantitative analysis.

There is no specific UPLC analytical data for this compound available in the public scientific domain at the time of this review.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, due to its relatively high polarity and low volatility, this compound is not directly suitable for GC analysis without chemical modification. The presence of the hydroxyl (-OH) group leads to strong intermolecular hydrogen bonding, which increases the boiling point and can cause poor peak shape and adsorption on the GC column.

To overcome these limitations, derivatization is employed to convert the polar -OH group into a less polar, more volatile functional group. A common and effective method is silylation, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS) and a solvent such as pyridine, are used to form the trimethylsilyl ether derivative of this compound. This derivative is significantly more volatile and thermally stable, making it amenable to GC analysis.

The GC analysis of the derivatized this compound allows for the separation and quantification of the compound, as well as the detection of any volatile impurities or byproducts from a synthesis reaction. The retention time of the derivatized compound is a key parameter for its identification.

Table 1: Hypothetical GC Analysis Data for Derivatized this compound

| Compound | Derivative | Retention Time (min) |

| This compound | Trimethylsilyl ether | 12.5 |

| 4-methylpyridin-3-ol | Trimethylsilyl ether | 9.8 |

| 6-Bromo-4-methylpyridine | Not Applicable | 8.2 |

Note: The data in this table is hypothetical and serves as an illustrative example of typical GC results for such compounds after derivatization.

Computational and Theoretical Chemistry Studies of 6 Bromo 4 Methylpyridin 3 Ol

Reactivity Prediction and Reaction Mechanism Elucidation:No computational studies on the reactivity or reaction mechanisms involving 6-Bromo-4-methylpyridin-3-ol have been published.

Without access to peer-reviewed computational and theoretical data, the generation of a thorough and authoritative article as requested is not feasible.

Transition State Characterization

While direct transition state calculations for reactions involving this compound are not extensively documented in the literature, insights can be drawn from studies on analogous bromopyridine systems. Transition state (TS) analysis is fundamental to understanding reaction kinetics, providing the energy barrier that must be overcome for a reaction to proceed.

For reactions typical of bromopyridines, such as Nucleophilic Aromatic Substitution (SNAr), computational methods like Density Functional Theory (DFT) are employed to locate and characterize the transition state geometry and energy. For example, studies on the SNAr reaction of 2-bromopyridine (B144113) with thiophenol have shown that catalysts like water can significantly lower the transition state energy by forming hydrogen bonds, thereby stabilizing the TS. niscpr.res.in In a related computational study on di-halogenated heterocycles, Gibbs free energies of activation (ΔG‡) for SNAr pathways were calculated, revealing how different halogen substitutions influence the energy of the transition state. rsc.org These studies typically find concerted pathways in polar solvents, where the nucleophile attacks and the leaving group departs in a single, coordinated step, avoiding a stable intermediate. rsc.orgacs.org For this compound, a similar SNAr reaction would involve the characterization of a high-energy transition state complex where the C-Br bond is partially broken and the new bond with the incoming nucleophile is partially formed. The presence of the hydroxyl and methyl groups would electronically influence the stability and geometry of this transition state.

Reaction Pathway Mapping

Reaction pathway mapping involves charting the energetic landscape of a chemical transformation from reactants to products, including all intermediates and transition states. This provides a comprehensive mechanistic understanding. For pyridinols, multi-step syntheses often involve complex pathways. chim.it

The synthesis of substituted pyridinols can proceed through mechanisms like aldol-type cyclization reactions, where the amide carbonyl group acts as an electrophile. chim.it For this compound, a key reaction pathway is the nucleophilic substitution at the bromine-bearing carbon. DFT calculations on similar systems, such as 2-chloro-4-bromopyridine, have been used to map the reaction coordinates for SNAr processes. These energy diagrams illustrate the free energy changes throughout the reaction, confirming the most likely pathway. rsc.org For instance, the reaction of 5-bromo-1,2,3-triazines with phenols has been shown via DFT to proceed through a concerted SNAr pathway. acs.org Similarly, palladium-catalyzed cross-coupling reactions, like the Sonogashira coupling of 6-bromo-4-methylpyridin-2-amine (B79504) with alkynes, represent another important class of reactions whose pathways can be computationally mapped to optimize conditions and yields. nih.gov

Intermolecular Interaction Analysis

The non-covalent interactions of this compound are critical in determining its solid-state structure, solubility, and interactions with other molecules.

Hydrogen Bonding Network Characterization

The hydroxyl group and the pyridine (B92270) nitrogen atom make this compound both a hydrogen bond donor and acceptor. In the solid state, these interactions are expected to dominate the crystal packing. Analysis of the closely related compound, 2-bromo-6-methylpyridin-3-ol, reveals that molecules are linked in the crystal via O—H···N hydrogen bonds, forming chains that propagate along a crystallographic axis. This primary interaction dictates the main structural motif. These chains are further linked by weaker C—H···Br hydrogen bonds, creating two-dimensional networks. The presence of the hydroxyl group is known to facilitate such hydrogen bonding with target proteins, which can enhance binding affinity in biological contexts.

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |

| Primary H-Bond | O-H (hydroxyl group) | N (pyridine ring) | Forms chains in the crystal lattice. |

| Secondary H-Bond | C-H (pyridine ring) | Br (bromo group) | Links primary chains into 2D networks. |

Halogen Bonding Interactions

The bromine atom in this compound can act as a halogen bond donor. This is due to the formation of a "σ-hole," an electropositive region on the halogen atom opposite the C-Br covalent bond. acs.org This allows it to form attractive, non-covalent interactions with Lewis bases (nucleophiles). acs.orgacs.org

| Interaction Feature | Description |

| σ-hole | Anisotropic distribution of electron density on the bromine atom creates a region of positive electrostatic potential. |

| Bond Donors | The bromine atom of the C-Br group. |

| Bond Acceptors | Lewis bases such as iodide anions, sulfur atoms, or other nitrogen/oxygen atoms. |

| Interaction Energy | Calculated to be in the range of 2.9-3.1 kcal/mol for neutral bromopyridine dimers. acs.org |

Computational Analysis of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in QSAR (Quantitative Structure-Activity Relationship) studies, materials science, and computational chemistry. DFT and other computational methods are used to calculate these descriptors. researchgate.net For this compound, several key descriptors can be computed to predict its physicochemical behavior.

Frontier Molecular Orbital (FMO) analysis is crucial, with the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicating the molecule's ability to donate or accept electrons, respectively. researchgate.netresearchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net Other important descriptors include the molecular electrostatic potential (MEP), which maps charge distributions, and various physicochemical properties. researchgate.net

Below is a table of computationally predicted molecular descriptors for this compound and its closely related amine analogue.

| Descriptor | This compound | 6-Bromo-4-methylpyridin-3-amine (B127229) | Source |

| Molecular Formula | C₆H₆BrNO | C₆H₇BrN₂ | uni.lunih.gov |

| Molecular Weight | 188.02 g/mol | 187.04 g/mol | nih.govmolport.com |

| Monoisotopic Mass | 186.96329 Da | 185.97926 Da | uni.lunih.gov |

| XLogP (predicted) | 1.9 | 1.6 | uni.lunih.gov |

| Hydrogen Bond Donor Count | 1 | 1 | chemscene.com |

| Hydrogen Bond Acceptor Count | 2 | 2 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | 38.9 Ų | nih.govchemscene.com |

| Predicted Collision Cross Section ([M+H]⁺) | 127.1 Ų | N/A | uni.lu |

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthesis Routes

The core structure of 6-Bromo-4-methylpyridin-3-ol is achiral. However, the development of stereoselective synthesis routes is a critical future avenue for creating chiral derivatives with potential applications in asymmetric catalysis and medicinal chemistry. Research in this area could diverge into two main pathways:

Asymmetric Synthesis of the Pyridine (B92270) Core: While challenging, the de novo construction of the pyridinol ring using chiral catalysts or auxiliaries could install stereocenters during the ring-formation process. Methodologies analogous to the stereoselective synthesis of pyridinones, which involve nucleophilic addition to chiral pyridinium (B92312) salts, could be adapted to generate precursors to chiral pyridinols. nih.govamanote.com

Stereoselective Functionalization: A more direct approach involves the stereoselective functionalization of the existing this compound scaffold. Future work could focus on developing catalytic asymmetric reactions that introduce new chiral centers. For instance, asymmetric allylation or alkylation of the hydroxyl group, followed by a stereospecific rearrangement, could be explored. Similarly, if the methyl group were replaced with a prochiral substituent, stereoselective transformations at that position would become a viable strategy for introducing chirality.

These approaches would grant access to a new class of enantiomerically pure substituted pyridinols, significantly expanding the chemical space and potential utility of this compound family.

Exploration of Advanced Catalytic Transformations for Functionalization

The functional handles present in this compound—specifically the C-Br bond, the C-O bond of the hydroxyl group, and various C-H bonds—make it an ideal candidate for advanced catalytic transformations. While classical reactions are known, future research should focus on modern, more efficient, and selective catalytic methods.

Cross-Coupling Reactions: The C(sp2)-Br bond at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions. nih.gov Future work should explore a broad range of coupling partners beyond what is currently established. This includes Suzuki couplings with diverse aryl- and heteroarylboronic acids, Sonogashira couplings with terminal alkynes, and Buchwald-Hartwig aminations with a wide array of primary and secondary amines. scilit.comresearchgate.netnih.govmdpi.com Investigating the use of modern, highly active catalyst systems, such as those based on bulky phosphine (B1218219) ligands or N-heterocyclic carbenes, could lead to higher yields and broader substrate scope under milder conditions. nih.govresearchgate.net

C-H Bond Functionalization: A significant frontier in synthetic chemistry is the direct functionalization of C-H bonds. mdpi.com For this compound, the C-H bonds at positions 2 and 5 are potential targets. Ruthenium-catalyzed C-H activation, directed by the pyridine nitrogen or the hydroxyl group, could enable direct arylation, alkenylation, or alkylation at these positions. mdpi.comnih.gov Such methods offer a more atom-economical approach to creating complex derivatives compared to traditional multi-step sequences.

Functionalization of the Hydroxyl Group: Beyond simple etherification, the hydroxyl group can be used to direct reactions or be converted into other functional groups. For example, its conversion to a triflate would create another reactive site for cross-coupling, offering orthogonal reactivity to the C-Br bond.

Integration into Supramolecular Chemistry and Materials Science

The structural features of this compound make it a promising building block, or "tecton," for the construction of ordered supramolecular assemblies and functional materials. The pyridine nitrogen atom acts as a hydrogen bond acceptor and a coordination site for metal ions, while the hydroxyl group is an excellent hydrogen bond donor. acs.orgrsc.org

Crystal Engineering: The directional and predictable nature of hydrogen bonding involving the pyridinol motif can be exploited to design and construct crystalline networks. Future studies could explore the co-crystallization of this compound with complementary molecules (e.g., dicarboxylic acids) to form hydrogen-bonded organic frameworks with defined topologies and potential applications in gas storage or separation.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate to a variety of metal centers. This capability could be harnessed to integrate the molecule as a ligand into coordination polymers or MOFs. nih.gov The bromo and hydroxyl functionalities could be used for post-synthetic modification of the resulting framework, allowing for the tuning of properties such as porosity, catalytic activity, or luminescence.

Liquid Crystals and Organic Electronics: By attaching long alkyl chains or other mesogenic groups through the bromo or hydroxyl positions, novel liquid crystalline materials could be synthesized. The inherent polarity and potential for π-π stacking of the pyridine ring are desirable features for creating such materials. Furthermore, the electron-deficient nature of the pyridine ring suggests that its derivatives could be investigated for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Computational Design and Prediction of Novel Derivatives with Tuned Reactivity

In silico methods are indispensable tools for modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds before their synthesis. auctoresonline.orgmdpi.com Applying computational chemistry to this compound can accelerate the discovery of new derivatives with tailored functions.

Reactivity Prediction: Quantum mechanical methods, particularly Density Functional Theory (DFT), can be used to model the electronic structure of the molecule. researchgate.net These calculations can predict key reactivity indicators such as atomic charges, frontier molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. This information can guide synthetic efforts by identifying the most likely sites for electrophilic or nucleophilic attack and predicting the outcomes of competing reaction pathways. researchgate.net

Design of Functional Molecules: Computational screening can be employed to design novel derivatives with specific, desirable properties. auctoresonline.orgtandfonline.com For instance, by computationally modeling derivatives where the bromine atom is replaced by various functional groups, researchers can predict how these changes will affect the molecule's electronic properties, such as its absorption spectrum or redox potential. This approach is highly valuable for designing new dyes, sensors, or electronic materials. nih.gov

Mechanism Elucidation: When developing the novel catalytic transformations described in section 8.2, computational studies can provide deep insight into the reaction mechanisms. Modeling the catalytic cycle, identifying transition states, and calculating activation energies can help explain observed reactivity and selectivity, and guide the optimization of reaction conditions and catalyst design.

By integrating these computational approaches, future research on this compound can be more targeted and efficient, reducing experimental trial-and-error and accelerating the development of new functional molecules and materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.